molecular formula C17H15N5O2 B11234790 1-(2H-indazol-3-yl)-5-oxo-N-(pyridin-2-yl)pyrrolidine-3-carboxamide

1-(2H-indazol-3-yl)-5-oxo-N-(pyridin-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B11234790
M. Wt: 321.33 g/mol
InChI Key: PADJDLKGBWEDSG-UHFFFAOYSA-N
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Description

1-(2H-indazol-3-yl)-5-oxo-N-(pyridin-2-yl)pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes an indazole ring, a pyrrolidine ring, and a pyridine moiety, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-indazol-3-yl)-5-oxo-N-(pyridin-2-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indazole Ring: Starting from a suitable precursor, the indazole ring can be synthesized through cyclization reactions.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a series of reactions involving amines and carbonyl compounds.

    Coupling Reactions: The indazole and pyrrolidine rings can be coupled using reagents like coupling agents or catalysts.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Scaling Up Reactions: Using larger reaction vessels and optimizing reaction conditions.

    Purification Techniques: Employing methods like crystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2H-indazol-3-yl)-5-oxo-N-(pyridin-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the pyridine or indazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2H-indazol-3-yl)-5-oxo-N-(pyridin-2-yl)pyrrolidine-3-carboxamide would depend on its specific biological target. Generally, compounds like this might:

    Bind to Enzymes: Inhibit or activate specific enzymes involved in disease pathways.

    Interact with Receptors: Modulate the activity of receptors on cell surfaces.

    Affect Cellular Pathways: Influence signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2H-indazol-3-yl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide
  • 1-(2H-indazol-3-yl)-5-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide

Uniqueness

1-(2H-indazol-3-yl)-5-oxo-N-(pyridin-2-yl)pyrrolidine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C17H15N5O2

Molecular Weight

321.33 g/mol

IUPAC Name

1-(1H-indazol-3-yl)-5-oxo-N-pyridin-2-ylpyrrolidine-3-carboxamide

InChI

InChI=1S/C17H15N5O2/c23-15-9-11(17(24)19-14-7-3-4-8-18-14)10-22(15)16-12-5-1-2-6-13(12)20-21-16/h1-8,11H,9-10H2,(H,20,21)(H,18,19,24)

InChI Key

PADJDLKGBWEDSG-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NC4=CC=CC=N4

Origin of Product

United States

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